N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4,7-dimethoxy-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Coupling with Pyridine Moiety: The final step involves coupling the benzothiazole derivative with a pyridine moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biology: Studied for its potential antimicrobial and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industry: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or receptors involved in signal transduction pathways.
Pathways Involved: Modulation of cellular pathways like apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Known for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamides: Studied for their potential as COX-2 inhibitors.
Uniqueness
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and pyridine moiety provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-30-17-9-10-18(31-2)20-19(17)24-22(32-20)25(13-14-4-3-11-23-12-14)21(27)15-5-7-16(8-6-15)26(28)29/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHAXBOGCGFOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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